molecular formula C20H24N4O7 B11056948 ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate

ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate

Cat. No.: B11056948
M. Wt: 432.4 g/mol
InChI Key: NWYSMTBSPPQXKR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include ethanolic HCl, methanesulfonic acid, and other organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate include other pyrimidine derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C20H24N4O7

Molecular Weight

432.4 g/mol

IUPAC Name

ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-c]pyrimidine-3-carboxylate

InChI

InChI=1S/C20H24N4O7/c1-6-31-19(26)15-16(10-7-11(27-2)17(29-4)12(8-10)28-3)24-13(22-18(15)21)9-14(25)23-20(24)30-5/h7-9,16,22H,6,21H2,1-5H3

InChI Key

NWYSMTBSPPQXKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=CC(=O)N=C(N2C1C3=CC(=C(C(=C3)OC)OC)OC)OC)N

Origin of Product

United States

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